molecular formula C13H18ClNO2 B1433650 2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1798775-41-3

2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1433650
CAS No.: 1798775-41-3
M. Wt: 255.74 g/mol
InChI Key: IQUGFHOKIOITQF-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 4-methylbenzaldehyde with 2-methylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methyl and phenyl substituents enhance its interaction with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-9-3-5-10(6-4-9)11-7-13(2,12(15)16)14-8-11;/h3-6,11,14H,7-8H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUGFHOKIOITQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(NC2)(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride

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